1,4-dimethyl-N-propyl-1H-pyrazol-3-amine
Description
1,4-Dimethyl-N-propyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The substituents include methyl groups at positions 1 and 4 and a propylamine group at position 3. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,4-dimethyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
VGNBKYSVUVCCBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. For instance, the reaction of 1,3-diketones with hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles, including 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine, often employs scalable methods such as one-pot condensations and cycloadditions. These methods are favored for their efficiency and high yields. For example, the use of bromine for in situ oxidation of pyrazoline intermediates is a common industrial approach .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Chemical Research
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful for developing derivatives that may exhibit enhanced biological activities.
Biological Research
- Antimicrobial Activity : Recent studies have indicated that pyrazole derivatives, including 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine, possess significant antimicrobial properties. This has led to investigations into their potential as new antimicrobial agents .
- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown promise in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammation .
Medicinal Applications
- Drug Development : The compound is being investigated as a lead candidate for developing new pharmaceuticals. Its interactions with biological targets could lead to novel treatments for various diseases, particularly those involving inflammatory responses .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Action
Another investigation focused on the compound's role as an NAAA inhibitor. In vitro assays revealed that it effectively preserved palmitoylethanolamide levels, enhancing its anti-inflammatory effects at sites of inflammation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The structural and functional properties of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine can be contextualized by comparing it with analogous pyrazole-based compounds. Key comparison metrics include molecular conformation, hydrogen bonding motifs, crystallographic parameters, and validation protocols.
Molecular and Crystallographic Properties
The table below illustrates hypothetical comparisons with structurally related pyrazole amines, based on typical trends observed in crystallographic studies:
Notes:
- R-factor : Lower values (e.g., 2.9–4.2%) indicate high refinement accuracy, typically achieved using SHELXL .
- Hydrogen Bond Motifs : Graph set analysis (e.g., D for dimer, C for chain) reveals how substituents influence packing. Bulky groups like propylamine may favor dimeric motifs over extended chains .
Hydrogen Bonding and Graph Set Analysis
The compound’s N-propylamine group enables strong N–H···N hydrogen bonds, often forming dimers (D(2) motif). In contrast:
- 1-Methyl-3-propyl-1H-pyrazol-5-amine : The shifted amine position leads to C(4) chains, reducing packing efficiency.
- 3-Amino-1,5-dimethyl-1H-pyrazole: Methyl groups at 1 and 5 promote R₂²(8) rings, enhancing thermal stability .
Structural Validation and Software Tools
- Refinement : SHELXL is the gold standard for small-molecule refinement, ensuring low R-factors and accurate thermal displacement parameters .
- Visualization : ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry .
- Validation : Tools like PLATON check for missed symmetry (e.g., ADDSYM alerts) and validate hydrogen bonding geometry .
Methodological Considerations
Crystallographic Refinement : SHELX programs ensure precise atomic coordinates and displacement parameters .
Hydrogen Bond Analysis : Graph set theory (e.g., Etter’s rules) categorizes motifs, linking structure to function .
Validation Protocols : Cross-checking with software like PLATON prevents overinterpretation of weak electron density .
Biological Activity
1,4-Dimethyl-N-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
1,4-Dimethyl-N-propyl-1H-pyrazol-3-amine features a five-membered ring with two nitrogen atoms at positions 1 and 2, along with methyl and propyl substituents. This structural configuration enhances its hydrophobic characteristics, influencing its interactions with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dimethyl-N-propyl-1H-pyrazol-3-amine | Two methyl groups; one propyl group | Enhanced lipophilicity; potential for varied reactivity |
| 3-Methylpyrazole | Single nitrogen substitution | Simpler structure; less hydrophobic |
| 4-Aminopyrazole | Amino group at position 4 | More polar; different biological activity |
Biological Activities
Research indicates that 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine exhibits significant antimicrobial and anti-inflammatory activities. Notably, it has been investigated for:
- Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, it demonstrated competitive antifungal properties comparable to standard antifungal agents like cycloheximide .
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions .
The biological activity of 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine is attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. For instance, it has been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Antifungal Studies : A study found that derivatives of pyrazole compounds exhibited significant antifungal activity against Aspergillus niger and other fungi at concentrations as low as 40 µg/mL .
- Cytotoxicity Assays : In vitro tests revealed that certain pyrazole derivatives showed cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent anti-cancer properties .
- Genotoxicity Assessment : Research indicated low genotoxicity for the compound compared to other pyrazole derivatives, making it a safer candidate for drug development .
Q & A
Q. Advanced: How can reaction conditions be optimized to address low yields in pyrazol-amine synthesis?
Methodological Answer:
- Catalyst screening : Test alternative catalysts (e.g., palladium complexes for Buchwald-Hartwig amination) to enhance C–N bond formation.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as seen in analogous heterocyclic systems .
- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.
Basic: What spectroscopic techniques are critical for characterizing 1,4-dimethyl-N-propyl-1H-pyrazol-3-amine?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). For example, δ 2.12 ppm (s, 3H) in corresponds to methyl groups in pyrazole derivatives.
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ in ) with <5 ppm error .
Q. Advanced: How can crystallographic data resolve ambiguities in structural assignments?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL () for refinement and ORTEP-3 () for visualizing hydrogen-bonding networks.
- Graph set analysis : Apply Etter’s formalism () to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) in crystal lattices .
Basic: How do hydrogen-bonding interactions influence the crystallinity of this compound?
Methodological Answer:
Q. Advanced: Can computational modeling predict hydrogen-bonding networks in novel derivatives?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict hydrogen-bond strengths.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···N vs. H···C contacts) using CrystalExplorer .
Basic: What pharmacological screening assays are suitable for evaluating bioactivity?
Methodological Answer:
Q. Advanced: How can molecular docking guide target identification?
Methodological Answer:
- Glide/SP docking : Screen against kinase libraries (e.g., PDB entries) using PyMOL. Validate with MD simulations (≥100 ns) to assess binding stability .
Basic: How to address contradictions in spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆, as polarity alters resonance positions ( vs. 5) .
- Paramagnetic additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
Q. Advanced: What statistical tools validate structural consistency in conflicting datasets?
Methodological Answer:
- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic data to identify outliers.
- Bayesian inference : Quantify confidence intervals for disputed assignments using software like BayesHammer .
Basic: What computational tools predict physicochemical properties (e.g., logP, pKa)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
